molecular formula C11H17NO3S2 B3003496 N-((1-hydroxycyclopentyl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1216423-82-3

N-((1-hydroxycyclopentyl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No. B3003496
CAS RN: 1216423-82-3
M. Wt: 275.38
InChI Key: OBZIOCKYMQAAFD-UHFFFAOYSA-N
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Description

The compound "N-((1-hydroxycyclopentyl)methyl)-5-methylthiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been studied extensively for their roles in various chemical reactions and biological processes.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, such as using a thiophene-based sulfonyl chloride and an appropriate amine with a hydroxycyclopentylmethyl moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. For instance, the molecular geometry, vibrational frequencies, and crystal structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide were determined using these methods, complemented by Density Functional Theory (DFT) calculations . The molecular structure of "this compound" would likely exhibit similar characteristics, with the potential for intramolecular hydrogen bonding due to the presence of the hydroxyl group.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For example, N-hydroxy sulfonamides have been used as sulfenylating agents to functionalize aromatic compounds, demonstrating their reactivity and potential for creating structurally diverse thioethers . The reactivity of "this compound" could be explored in similar sulfenylation reactions, potentially leading to the formation of novel thioether compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. For instance, the absorption of isomeric N1-heterocyclic sulfonamides from the rat small intestines was studied, and it was found that the absorption rate constant of the undissociated form of these compounds was related to their partitioning to n-octanol and molecular weight . The properties of "this compound" would likely be influenced by its lipophilicity, molecular weight, and the presence of the hydroxyl group, which could affect its solubility and absorption profile.

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-5-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S2/c1-9-4-5-10(16-9)17(14,15)12-8-11(13)6-2-3-7-11/h4-5,12-13H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZIOCKYMQAAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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